3-Nitro-2,4-dipyridin-3-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-2,4-dipyridin-3-ylpyridine is a heterocyclic compound that features a pyridine ring substituted with a nitro group at the 3-position and additional pyridine rings at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-2,4-dipyridin-3-ylpyridine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . This intermediate can then be further reacted with 2,4-dipyridinyl derivatives under appropriate conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-2,4-dipyridin-3-ylpyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Ammonia (NH₃) or amines in the presence of a base.
Major Products:
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of 3-amino-2,4-dipyridin-3-ylpyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-2,4-dipyridin-3-ylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-Nitro-2,4-dipyridin-3-ylpyridine involves its interaction with molecular targets through its nitro and pyridine groups. The nitro group can participate in redox reactions, while the pyridine rings can engage in π-π stacking and hydrogen bonding interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
3-Nitropyridine: A simpler analog with a single nitro group on the pyridine ring.
2,4-Dipyridinylpyridine: Lacks the nitro group but has similar structural features.
3-Amino-2,4-dipyridin-3-ylpyridine: The reduced form of 3-Nitro-2,4-dipyridin-3-ylpyridine.
Uniqueness: this compound is unique due to the presence of both the nitro group and the additional pyridine rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H10N4O2 |
---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
3-nitro-2,4-dipyridin-3-ylpyridine |
InChI |
InChI=1S/C15H10N4O2/c20-19(21)15-13(11-3-1-6-16-9-11)5-8-18-14(15)12-4-2-7-17-10-12/h1-10H |
InChI Key |
LMCZFQKNKJWVCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C(=NC=C2)C3=CN=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.